N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine
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Overview
Description
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the imine linkage with 4-methylphenyl ethylideneamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Conversion of the imine to an amine.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer properties due to its ability to interfere with cell signaling pathways.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine linkage can form reversible covalent bonds with nucleophilic sites on proteins. This dual functionality allows the compound to modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-methylphenyl)ethylideneamino]urea
- 4-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzenesulfonamide
- 1-(4-methylphenyl)ethanone semicarbazone
Uniqueness
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine is unique due to its combination of a pyrimidine core with nitro and phenyl substitutions, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring precise molecular interactions .
Properties
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-13-15-19(16-14-17)18(2)28-29-25-26-22(20-9-5-3-6-10-20)24(30(31)32)23(27-25)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27,29)/b28-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKWNKUEZFLLMM-MTDXEUNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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